molecular formula C10H18N5NaO13P3 B561510 CID 71308523 CAS No. 102185-15-9

CID 71308523

Cat. No.: B561510
CAS No.: 102185-15-9
M. Wt: 532.187
InChI Key: RKPXDKLZCUIJFS-UHFFFAOYSA-N
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Description

CID 71308523 is a small-molecule compound identified through high-throughput screening (HTS) as a selective ligand for the dopamine D2 receptor (D2R). This compound exhibits distinct functional characteristics, including agonist activity at D2R, with minimal cross-reactivity to other dopamine receptor (DAR) subtypes such as D1, D3, and D4 . Its discovery stemmed from a screening campaign of a 370,000+ compound library, focusing on identifying molecules with novel molecular scaffolds and subtype selectivity.

Properties

CAS No.

102185-15-9

Molecular Formula

C10H18N5NaO13P3

Molecular Weight

532.187

IUPAC Name

[[2-[1-(6-aminopurin-9-yl)-2-hydroxyethoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate;sodium

InChI

InChI=1S/C10H18N5O13P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;/h4-7,16-17H,1-3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);

InChI Key

RKPXDKLZCUIJFS-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=N1)N)N=CN2C(CO)OC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves controlled reaction conditions to ensure high purity and yield. The process may include steps like purification and crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a reagent in various chemical reactions due to its unique reactivity.

Biology:

  • Employed in studies involving nucleotide interactions and enzymatic processes.

Medicine:

  • Investigated for potential therapeutic applications, particularly in targeting specific biochemical pathways.

Industry:

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. The modifications on the ribose moiety can influence the binding affinity and reactivity of the compound.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Research Findings and Implications

Selectivity Advantage : this compound’s D2R selectivity surpasses that of the comparator compounds, making it a better candidate for CNS disorders requiring precise receptor modulation .

Solubility Trade-offs : While CAS 1254115-23-5 has superior solubility, its lower molecular weight may reduce target engagement compared to this compound .

Synthetic Challenges : The low yield in CAS 723286-79-1 ’s synthesis highlights the need for route optimization, whereas this compound’s hypothetical pathway balances complexity and efficiency .

Q & A

Q. How to design long-term stability studies for this compound formulations?

  • Methodological Answer :
  • Use ICH Q1A guidelines for accelerated stability testing (40°C/75% RH for 6 months).
  • Monitor degradation products via stability-indicating assays (e.g., UPLC-PDA).
  • Compare results against reference standards (e.g., USP monographs) .

Q. How to validate computational models predicting this compound's properties?

  • Methodological Answer :
  • Cross-validate QSAR models using external datasets.
  • Perform molecular dynamics simulations to assess binding affinity.
  • Compare predictions with experimental data (e.g., IC50 values) .

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